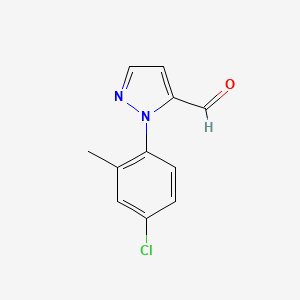
1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chloro-2-methylphenyl group and a formyl group at the 5-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Subsequent Cyclization: One common synthetic route involves the chlorination of 2-methylphenyl derivatives followed by cyclization to form the pyrazole ring. This process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Condensation Reactions: Another method involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions involving the chloro and formyl groups can be achieved using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1-(4-Chloro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)-1H-pyrazole-5-carbaldehyde: Lacks the methyl group at the 2-position.
1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde: Lacks the chloro group at the 4-position.
1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carbaldehyde: Formyl group at the 4-position instead of the 5-position.
These structural differences can lead to variations in reactivity, biological activity, and applications.
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(12)2-3-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3 |
Clave InChI |
DXSVUOSBKQTCCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N2C(=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)




